H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H
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Overview
Description
(S)-2-((S)-1-((6S,9S,12S,15S,18S)-18-((1H-Imidazol-5-yl)methyl)-15-((S)-sec-butyl)-6-(3-guanidinopropyl)-12-(4-hydroxybenzyl)-9-isopropyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazanonadecan-19-oyl)pyrrolidine-2-carboxamido)propanoic acid compound with acetic acid (1:3) is a complex organic molecule. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling using peptide synthesis techniques. Protecting groups are employed to prevent unwanted side reactions, and the final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesizers, which automate the coupling and deprotection steps. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and imidazole groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The guanidine and imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and stereochemistry.
Biology: Its structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as biocompatibility or catalytic activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and chiral centers allow it to form specific interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
What sets (S)-2-((S)-1-((6S,9S,12S,15S,18S)-18-((1H-Imidazol-5-yl)methyl)-15-((S)-sec-butyl)-6-(3-guanidinopropyl)-12-(4-hydroxybenzyl)-9-isopropyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazanonadecan-19-oyl)pyrrolidine-2-carboxamido)propanoic acid compound with acetic acid (1:3) apart is its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows for a wide range of interactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C49H79N13O16 |
---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C43H67N13O10.3C2H4O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3*1-2(3)4/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);3*1H3,(H,3,4)/t24-,25-,29-,30-,31-,32-,34-,35-;;;/m0.../s1 |
InChI Key |
KVKOUVQTTBCABG-IEWNAPFISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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